Synthesis of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide
Synthesis of 2-Ethoxy-3-methylquinolin-4-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Ethoxy-3-methylquinolin-4-ol, a substituted quinolinol derivative. The synthesis is presented as a two-step process, commencing with the formation of a key intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, followed by a selective O-ethylation to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic route.
Synthesis Pathway Overview
The synthesis of 2-Ethoxy-3-methylquinolin-4-ol can be efficiently achieved through a two-step reaction sequence. The initial step involves the synthesis of the quinolinone core via a Conrad-Limpach or a related cyclization reaction. The subsequent step introduces the ethoxy group at the 2-position through an O-alkylation reaction.
The proposed pathway is as follows:
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Step 1: Synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone (Intermediate 1) This step employs a thermal cyclization reaction, a variant of the Conrad-Limpach synthesis, by reacting aniline with diethyl methylmalonate.
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Step 2: Synthesis of 2-Ethoxy-3-methylquinolin-4-ol (Final Product) This step involves the selective O-ethylation of the intermediate, 4-hydroxy-3-methyl-2(1H)-quinolone, using ethyl iodide in the presence of a base.
The overall synthetic scheme is depicted in the workflow diagram below.
Figure 1: Proposed two-step synthesis pathway for 2-Ethoxy-3-methylquinolin-4-ol.
Experimental Protocols
Step 1: Synthesis of 4-hydroxy-3-methyl-2(1H)-quinolone
This procedure is based on the principles of the Conrad-Limpach and Gould-Jacobs reactions, which involve the condensation of an aniline with a β-dicarbonyl compound followed by thermal cyclization.[1][2]
Experimental Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and diethyl methylmalonate (1.1 eq).
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Condensation: Heat the reaction mixture at 140-150 °C for 2-3 hours. During this time, the initial condensation reaction occurs with the elimination of ethanol.
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Cyclization: Increase the temperature of the reaction mixture to approximately 250 °C and maintain for 30-60 minutes to induce thermal cyclization. The use of a high-boiling point solvent such as Dowtherm A can facilitate this step.
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Work-up and Purification: After cooling to room temperature, the solidified reaction mixture is triturated with a suitable solvent like ethanol or diethyl ether. The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield 4-hydroxy-3-methyl-2(1H)-quinolone as a solid. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Step 2: Synthesis of 2-Ethoxy-3-methylquinolin-4-ol
This procedure follows a general method for the O-alkylation of 4(1H)-quinolones.[3] The regioselectivity of the alkylation (O- vs. N-alkylation) can be influenced by the reaction conditions.[4] The use of a polar aprotic solvent like DMF and a carbonate base generally favors O-alkylation.
Experimental Procedure:
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Reaction Setup: To a stirred solution of 4-hydroxy-3-methyl-2(1H)-quinolone (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq) at room temperature.
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Addition of Alkylating Agent: Stir the resulting suspension at 50 °C for 30 minutes. Then, add ethyl iodide (1.5 eq) dropwise to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to 50 °C and stir for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Purification: After the reaction is complete, remove the solvent in vacuo. Resuspend the resulting residue in ethyl acetate and water, and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-Ethoxy-3-methylquinolin-4-ol.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 2-Ethoxy-3-methylquinolin-4-ol.
Table 1: Reagents and Reaction Conditions
| Step | Reactant 1 | Reactant 2 | Key Reagents/Solvents | Temperature (°C) | Time (h) |
| 1 | Aniline | Diethyl methylmalonate | Dowtherm A (optional) | 140-150 then 250 | 2-4 |
| 2 | 4-hydroxy-3-methyl-2(1H)-quinolone | Ethyl Iodide | K₂CO₃, DMF | 50 | 8 |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 4-hydroxy-3-methyl-2(1H)-quinolone | C₁₀H₉NO₂ | 175.18 | Solid | Not specified, typically moderate to good |
| 2-Ethoxy-3-methylquinolin-4-ol | C₁₂H₁₃NO₂ | 203.24 | Solid | Not specified, typically moderate to good |
Table 3: Spectroscopic Data for 4-hydroxy-3-methyl-2(1H)-quinolone [5]
| Spectroscopic Technique | Data |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 11.30 (s, 1H, NH), 7.85 (d, J=7.9 Hz, 1H), 7.41 (t, J=7.7 Hz, 1H), 7.23 (d, J=8.1 Hz, 1H), 7.12 (t, J=7.5 Hz, 1H), 1.98 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ 164.0, 157.4, 137.4, 129.8, 122.7, 121.2, 115.8, 115.0, 106.9, 9.6 |
| HRESITOFMS | m/z: [M+Na]⁺ calcd for C₁₀H₉NNaO₂: 198.0526; found: 198.0525 |
| IR (ATR) | νₘₐₓ: 3268, 3186, 2958, 2927, 1595, 1486, 1387, 1354, 1243, 1026, 772, 761, 692, 664 cm⁻¹ |
| UV (MeOH) | λₘₐₓ nm (ε): 312 (2300), 226 (12000) |
Logical Relationships and Workflow
The logical flow of the experimental process, from starting materials to the final product, is illustrated in the following diagram. This workflow highlights the key transformations and the progression of the synthesis.
Figure 2: Detailed experimental workflow for the synthesis of 2-Ethoxy-3-methylquinolin-4-ol.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Gould-Jacobs Reaction [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-3-methyl-2(1H)-quinolone, originally discovered from a Brassicaceae plant, produced by a soil bacterium of the genus Burkholderia sp.: determination of a preferred tautomer and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
